

Technical Support Center: Mitigating Corrosion in CO₂ Pipelines

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Compound of Interest

Compound Name: Carbon dioxide

Cat. No.: B100642

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating corrosion during the transport of **carbon dioxide**.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of corrosion in carbon steel pipelines transporting CO₂?

A1: Dry, pure CO₂ is not corrosive to carbon steel.^[1] However, when CO₂ dissolves in water, it forms carbonic acid (H₂CO₃), which is a weak acid that can aggressively corrode carbon steel.^{[2][3]} This electrochemical reaction is the primary cause of what is often termed "sweet corrosion."^[3] The presence of a free water phase is a critical factor for significant corrosion to occur.^[4]

Q2: My experiment involves pure, dry CO₂, yet I'm observing corrosion. What could be the issue?

A2: If you are observing corrosion with seemingly pure, dry CO₂, consider the following potential issues:

- **Moisture Contamination:** Even trace amounts of water can lead to corrosion. The source could be residual moisture in the pipeline, ingress from the environment, or impurities in the CO₂ source itself. It is crucial to ensure the CO₂ is dried to have a dew point well below the operating temperature.^[1]

- **Temperature Fluctuations:** Temperature drops can cause water to condense from a gaseous phase, creating a corrosive aqueous environment on the pipe wall, a phenomenon known as top-of-the-line corrosion.[5]
- **Impurities in the CO₂ Stream:** The CO₂ might contain other corrosive impurities from its capture process, such as oxygen (O₂), hydrogen sulfide (H₂S), sulfur oxides (SO_x), or nitrogen oxides (NO_x).[2][6] These can significantly exacerbate corrosion even at very low water levels.[7]

Q3: How do common impurities in the CO₂ stream affect corrosion rates?

A3: Impurities significantly impact the corrosivity of the CO₂ stream:

- **Water (H₂O):** As the primary enabler of corrosion, the presence of a separate water phase dramatically increases the corrosion rate.[8] The critical water content depends on temperature and pressure, with some studies suggesting a relative humidity threshold of 60% beyond which localized or severe general corrosion is observed.[8][9]
- **Hydrogen Sulfide (H₂S):** The presence of H₂S introduces "sour corrosion." At low concentrations, H₂S can accelerate the corrosion rate of steel in a CO₂ environment.[10] It can interfere with the formation of protective iron carbonate layers and lead to the formation of iron sulfide scales, which may be less protective.[10]
- **Oxygen (O₂):** Oxygen acts as a powerful cathodic reactant, which can significantly increase the corrosion rate.[11] It can also lead to pitting corrosion and inhibit the formation of a protective iron carbonate (FeCO₃) layer.[11][12]
- **Sulfur Oxides (SO_x) and Nitrogen Oxides (NO_x):** These impurities can form strong acids (sulfuric acid and nitric acid) in the presence of water, leading to a substantial decrease in pH and extremely high corrosion rates.[2][13]

Troubleshooting Guides

Issue 1: Unexpectedly High General Corrosion Rates

Symptoms:

- Weight loss measurements of steel coupons are significantly higher than predicted.

- Uniform thinning of the pipeline wall is detected through inspection.

Possible Causes & Troubleshooting Steps:

- Verify Water Content:
 - Action: Measure the water content and dew point of your CO₂ stream.
 - Rationale: The most effective way to mitigate corrosion is to limit the amount of water.^[7] Corrosion rates increase significantly when a free water phase is present.^[8]
- Analyze for Impurities:
 - Action: Perform a gas analysis to quantify impurities like O₂, H₂S, SO_x, and NO_x.
 - Rationale: The synergistic effects of multiple impurities can be greater than the sum of their individual effects, leading to uncontrolled corrosion.^[14] For instance, the presence of both O₂ and SO₂ can dramatically increase corrosion rates.^{[11][15]}
- Check Operational Parameters:
 - Action: Review the operating temperature, pressure, and flow velocity.
 - Rationale: Higher temperatures can accelerate electrochemical reaction rates.^[4] High flow velocities can remove protective corrosion product layers, leading to erosion-corrosion.^[16] Supercritical CO₂ has been identified as a particularly aggressive phase.^[17]
- Evaluate Material Selection:
 - Action: Confirm that the pipeline material (e.g., carbon steel grade) is suitable for the operating conditions.
 - Rationale: For highly corrosive environments, corrosion-resistant alloys (CRAs) like 13Cr stainless steel or nickel-based alloys may be necessary.^{[2][18]}

Issue 2: Evidence of Localized Corrosion (Pitting)

Symptoms:

- Formation of small pits or craters on the steel surface.
- Inspection tools (like smart pigs) detect localized metal loss.[19]
- Failure occurs without significant uniform wall thinning.

Possible Causes & Troubleshooting Steps:

- Investigate Impurity Composition:
 - Action: Analyze for specific impurities known to cause pitting, such as O₂ and H₂S.
 - Rationale: Oxygen is known to promote severe localized corrosion.[13] H₂S can lead to pitting, especially when it disrupts the formation of a stable protective film.[10][12]
- Examine Flow Conditions:
 - Action: Evaluate the flow regime. Stagnant or low-flow conditions can lead to water dropout and under-deposit corrosion.
 - Rationale: Pitting can occur in low-flow or stagnant conditions where corrosive species can accumulate.[16]
- Inspect for Deposits or Debris:
 - Action: Check for the presence of scale, sludge, or other deposits on the pipe surface.
 - Rationale: Deposits can create localized environments with different chemistry, leading to under-deposit corrosion, a form of localized attack.[20]
- Consider Corrosion Inhibitor Performance:
 - Action: If using inhibitors, verify that the correct type is being used at the optimal concentration and that it is reaching all parts of the pipe wall.
 - Rationale: Insufficient inhibitor concentration or poor distribution can lead to localized breakdown of the protective film, resulting in pitting.[21]

Data Presentation

Table 1: Effect of Impurities on Carbon Steel Corrosion Rate in Supercritical CO2 Environments

CO2 Environment Composition	Temperature (°C)	Pressure (bar)	Corrosion Rate (mm/y)	Reference(s)
Supercritical CO2-Saturated Water	50	80	High (not specified)	[11]
Supercritical CO2-Saturated Water + O2	50	80	Increased vs. no O2	[11][15]
Water-Saturated Supercritical CO2	50	80	0.38	[11][15]
Water-Saturated Supercritical CO2 + 1% SO2	50	80	5.6	[11][15]
Water-Saturated Supercritical CO2 + O2 + 1% SO2	50	80	>7.0	[11][15]
Supercritical CO2 + 2000 ppmv H2O + O2, H2S, SO2, NO2	50	100	0.2671	[22]

Table 2: Corrosion Rates of Various Steels in a Simulated CCUS Environment (Experimental Conditions: High temperature and pressure, multi-component fluid with CO2, O2, and H2O)

Steel Type	Application	Corrosion Rate (mm/y)	Reference
J55 Steel	Casing	9.54	[23]
TP90H Steel	Casing	7.56	[23]
N80 Steel	Oil Pipe	6.70	[23]
P110 Steel	Casing	4.19	[23]
20# Steel	Ground Pipeline	2.45	[23]

Experimental Protocols

Protocol 1: Weight-Loss Corrosion Rate Measurement

This protocol describes the determination of the average corrosion rate of a material coupon exposed to a specific CO₂ environment.

Methodology:

- Coupon Preparation:
 - Machine material coupons (e.g., API 5L X65 steel) to a standard size (e.g., 50mm x 10mm x 3mm).[\[23\]](#)
 - Measure the initial surface area of each coupon precisely.
 - Clean the coupons by degreasing with a suitable solvent (e.g., acetone), followed by rinsing with deionized water and drying.
 - Weigh each coupon to an accuracy of 0.1 mg to get the initial weight (W_{initial}).
- Exposure:
 - Place the coupons in an autoclave or test cell capable of handling the desired temperature and pressure.[\[8\]](#)
 - Introduce the corrosive medium (e.g., simulated formation water).[\[23\]](#)

- De-aerate the system with a non-corrosive gas (e.g., N₂) before introducing the CO₂ and any other impurity gases at their specified partial pressures.
- Maintain the system at the desired temperature and pressure for the duration of the experiment (e.g., 72 hours).^[23]
- Post-Exposure Cleaning:
 - After the exposure period, carefully remove the coupons from the test vessel.
 - Clean the coupons according to standard practices (e.g., ASTM G1) to remove all corrosion products. This typically involves using an inhibited acid solution.
 - Rinse the cleaned coupons with deionized water and a solvent, then dry thoroughly.
- Final Measurement and Calculation:
 - Weigh the cleaned and dried coupons to get the final weight (W_{final}).
 - Calculate the weight loss ($\Delta W = W_{\text{initial}} - W_{\text{final}}$).
 - Calculate the corrosion rate (CR) in mm/year using the following formula: $CR = (\Delta W * K) / (A * T * D)$ Where:
 - ΔW = Weight loss in grams
 - K = A constant (8.76×10^4 for CR in mm/year)
 - A = Surface area of the coupon in cm²
 - T = Exposure time in hours
 - D = Density of the material in g/cm³

Protocol 2: Electrochemical Corrosion Rate Measurement (Linear Polarization Resistance - LPR)

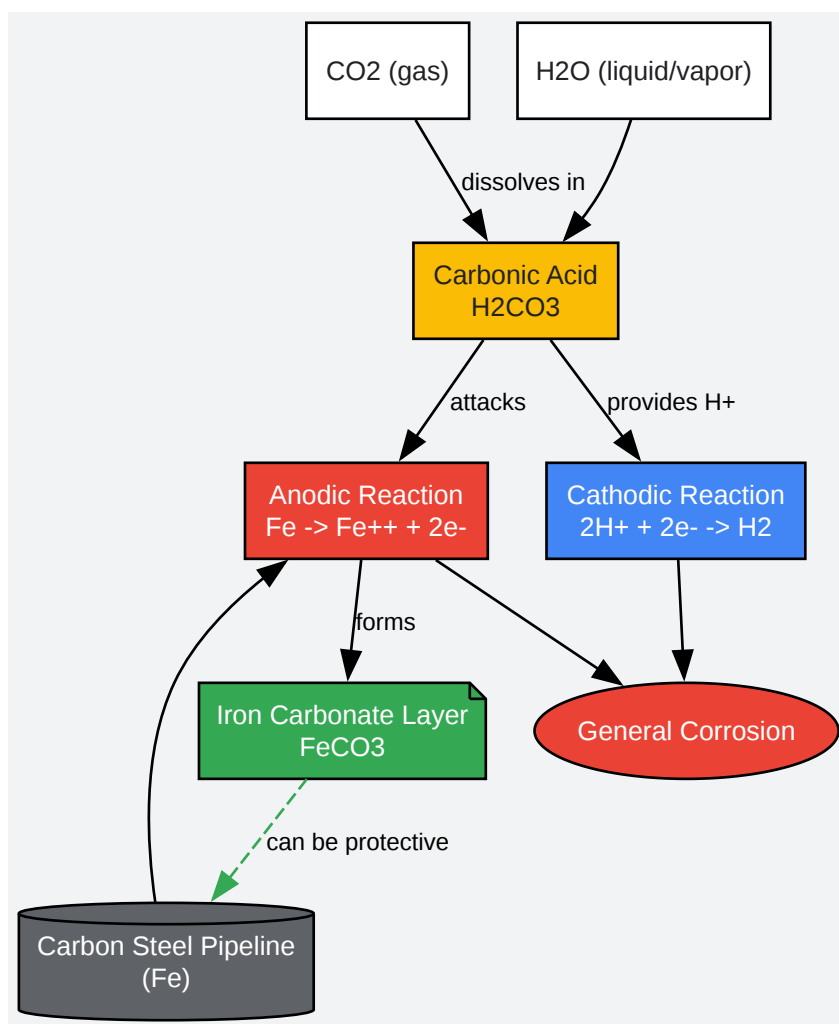
This protocol provides a method for in-situ monitoring of the corrosion rate.

Methodology:

- Electrochemical Cell Setup:
 - Use a three-electrode setup within the autoclave or glass cell.[\[24\]](#)[\[25\]](#)
 - Working Electrode (WE): The material sample under investigation (e.g., X80 steel).[\[25\]](#)
 - Reference Electrode (RE): A stable electrode (e.g., Ag/AgCl) suitable for the test environment.
 - Counter Electrode (CE): An inert material with a large surface area (e.g., platinum mesh).[\[24\]](#)
- Environment Preparation:
 - Prepare the test solution (e.g., 3.5% NaCl brine) and introduce it into the cell.[\[26\]](#)
 - Purge the solution with CO₂ to achieve saturation and maintain the desired partial pressure.[\[25\]](#)
 - Bring the system to the target temperature and pressure.
- Measurement Procedure:
 - Connect the electrodes to a potentiostat.
 - Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state.
 - Perform the LPR measurement by polarizing the working electrode ± 10 to ± 20 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).[\[25\]](#)
- Data Analysis:
 - The potentiostat software will calculate the polarization resistance (R_p), which is the slope of the potential-current curve at the OCP.

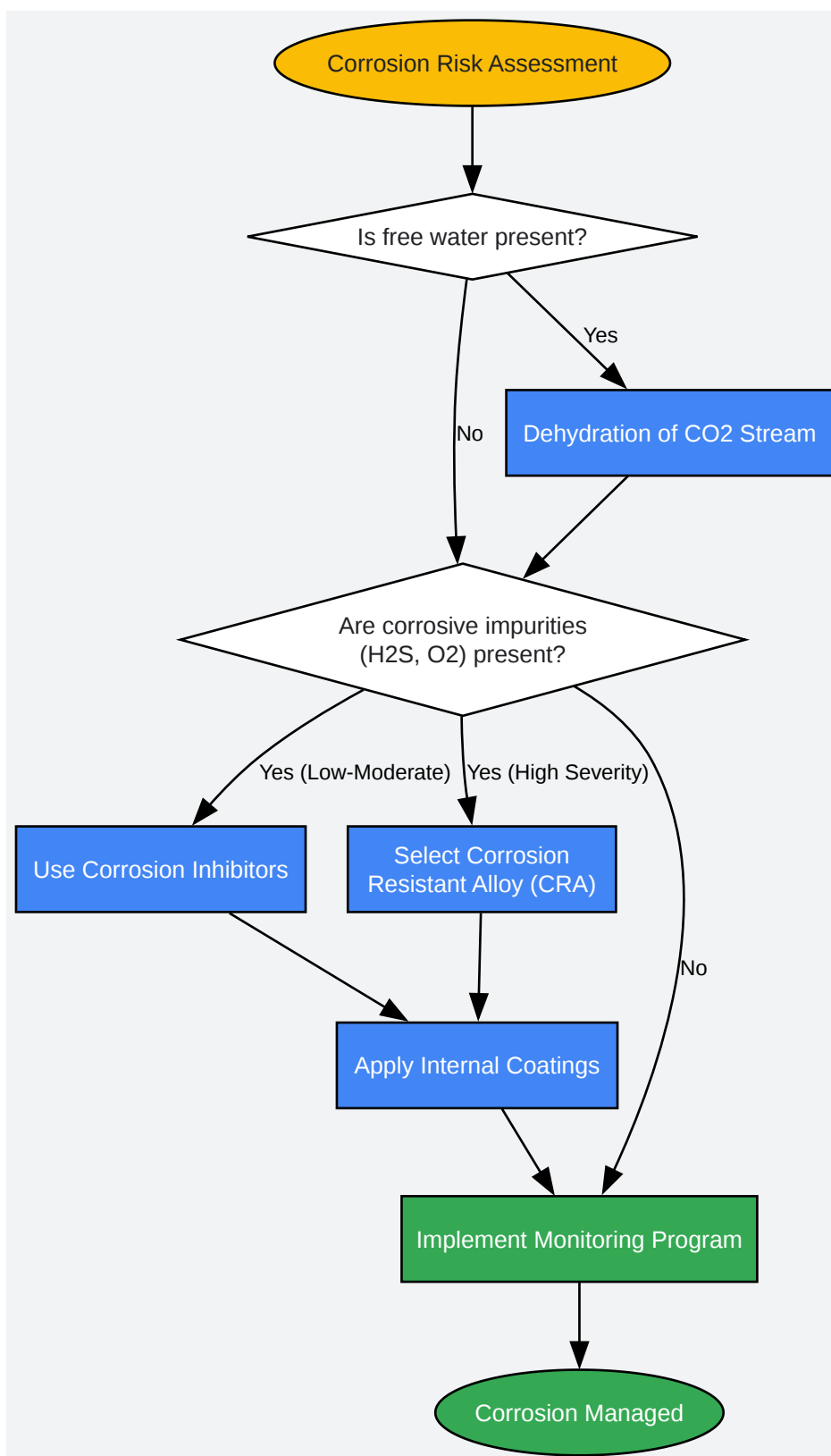
- Calculate the corrosion current density (i_{corr}) using the Stern-Geary equation: $i_{\text{corr}} = B / R_p$ Where B is the Stern-Geary constant (typically assumed to be 26 mV for steel in active corrosion).
- Convert i_{corr} to a corrosion rate (CR) using Faraday's law.

Mandatory Visualizations



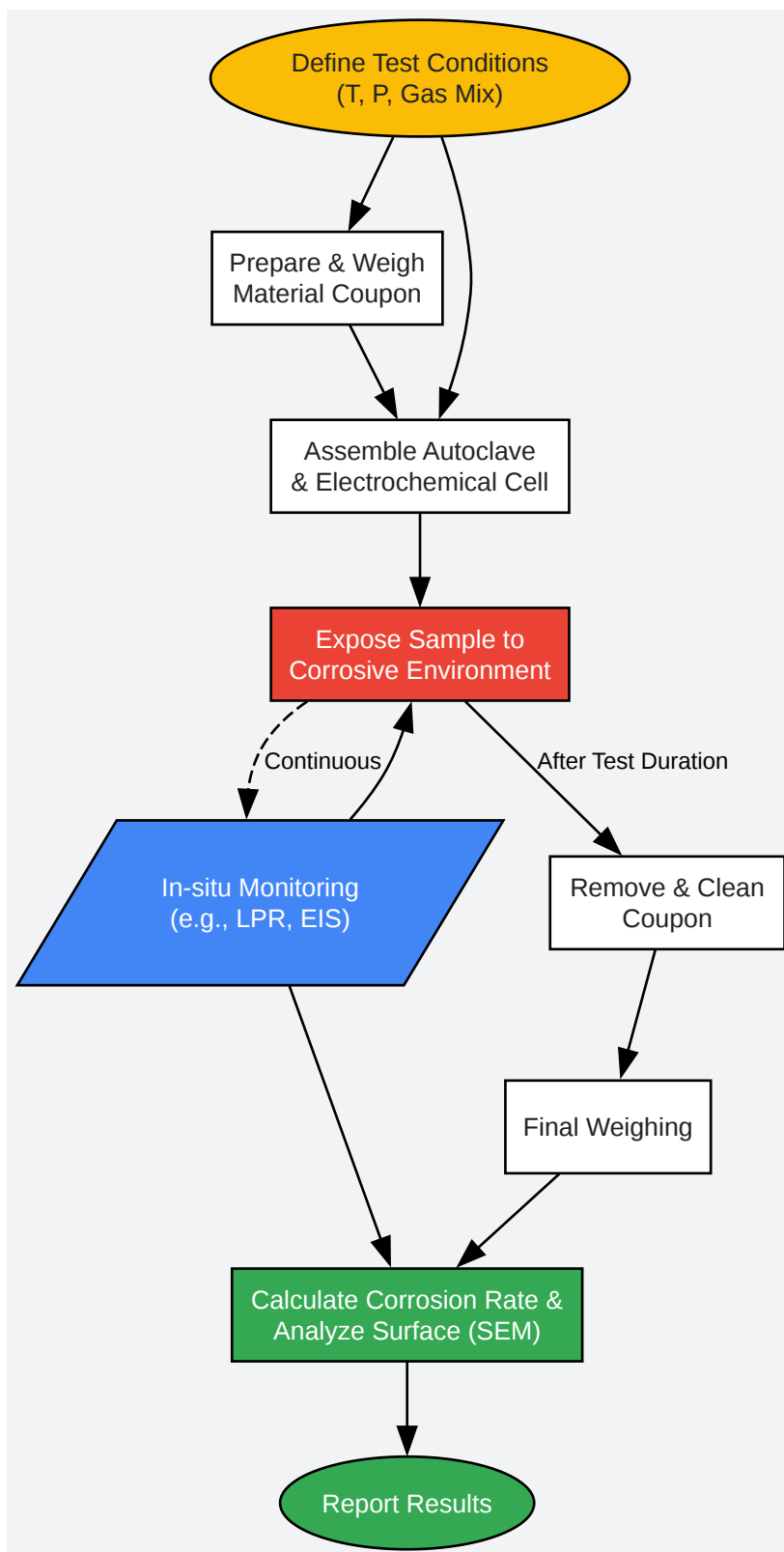
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Caption: Basic mechanism of CO₂ corrosion on carbon steel.



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Caption: Decision workflow for selecting a corrosion mitigation strategy.



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Caption: General workflow for experimental corrosion testing.

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